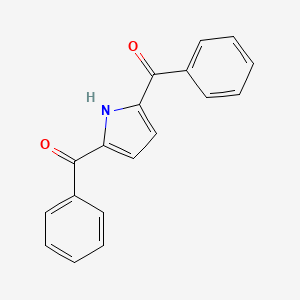

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)

Overview

Description

Synthesis Analysis

The synthesis of a compound involves a detailed step-by-step process of how to make the compound from readily available starting materials. This includes the specific reagents, conditions, and techniques used in each step of the synthesis .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound .Scientific Research Applications

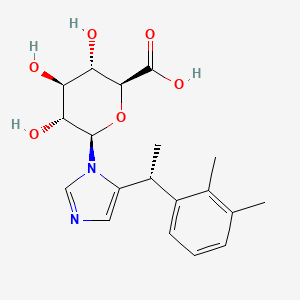

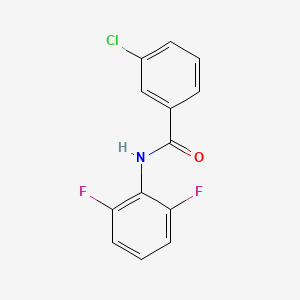

Bioisostere of Aldose Reductase Inhibitor

A study by Nicolaou, Zika, and Demopoulos (2004) synthesized [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a known aldose reductase inhibitor. This compound showed significant in vitro inhibitory activity against aldose reductase, with potential implications for diabetes mellitus treatment (Nicolaou, Zika, & Demopoulos, 2004).

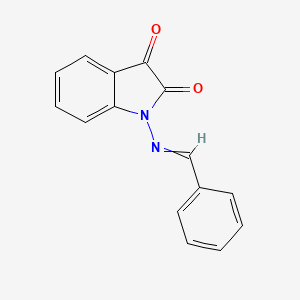

Fluorescent Probes for Metal Ions

Hu et al. (2010) developed Schiff base fluorescent probes using derivatives of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) for sensing metal ions. These compounds exhibited significant sensitivity and selectivity toward various transition metal ions, displaying unique on/off fluorescence behavior (Hu et al., 2010).

Luminescent Polymers

Zhang and Tieke (2008) synthesized luminescent polymers containing the (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) unit. These polymers showed strong fluorescence and solubility in common organic solvents, with potential applications in optoelectronics (Zhang & Tieke, 2008).

Oxygen Reactivity and Charge Transfer

Ghorai and Mani (2014) explored the reactivity of unsubstituted quinoidal pyrrole with oxygen and its charge transfer complexes. This research provided insights into the electronic and structural properties of pyrrole derivatives, including those related to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) (Ghorai & Mani, 2014).

Antimycobacterial Agents

Biava et al. (2008) studied 1,5-Diphenylpyrrole derivatives, closely related to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone), for their antimycobacterial properties. These compounds were synthesized and evaluated for activity against Mycobacterium tuberculosis, showing promising results (Biava et al., 2008).

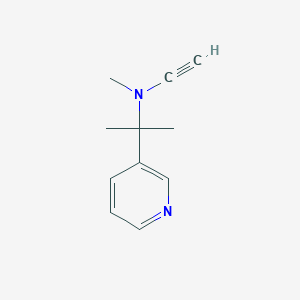

Conducting Polymers

Sotzing et al. (1996) investigated conducting polymers derived from bis(pyrrol-2-yl) arylenes, which are structurally similar to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone). These polymers were found to have low oxidation potentials, making them stable in their conducting form. This research has implications for the development of novel electronic materials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Corrosion Inhibition

Zarrouk et al. (2015) synthesized derivatives of 1H-pyrrole-2,5-dione, similar to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone), as corrosion inhibitors for carbon steel. Their study demonstrated the effectiveness of these compounds in preventing corrosion in acidic environments, offering potential applications in material protection and preservation (Zarrouk et al., 2015).

Polymer Synthesis

Welterlich, Charov, and Tieke (2012) reported on the synthesis of deeply colored polymers containing 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) units. These polymers, related to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone), exhibited unique coloration and solubility properties, suggesting their potential use in various industrial applications (Welterlich, Charov, & Tieke, 2012).

Mechanism of Action

properties

IUPAC Name |

(5-benzoyl-1H-pyrrol-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-17(13-7-3-1-4-8-13)15-11-12-16(19-15)18(21)14-9-5-2-6-10-14/h1-12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSOAIOQXJYNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554897 | |

| Record name | (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) | |

CAS RN |

111122-84-0 | |

| Record name | (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

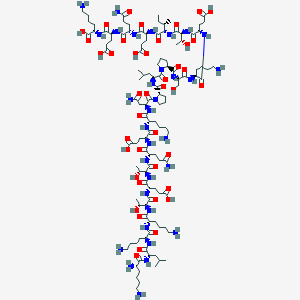

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.